molecular formula C12H16FNO B8643608 4-(2-Fluorophenoxy)-1-methylpiperidine

4-(2-Fluorophenoxy)-1-methylpiperidine

Cat. No.: B8643608
M. Wt: 209.26 g/mol
InChI Key: WISLCWTWLDPYSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Fluorophenoxy)-1-methylpiperidine is a useful research compound. Its molecular formula is C12H16FNO and its molecular weight is 209.26 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16FNO

Molecular Weight

209.26 g/mol

IUPAC Name

4-(2-fluorophenoxy)-1-methylpiperidine

InChI

InChI=1S/C12H16FNO/c1-14-8-6-10(7-9-14)15-12-5-3-2-4-11(12)13/h2-5,10H,6-9H2,1H3

InChI Key

WISLCWTWLDPYSY-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)OC2=CC=CC=C2F

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 4 2 Fluorophenoxy 1 Methylpiperidine

Established Synthetic Routes for Piperidine (B6355638) Ring Systems

The synthesis of the target compound relies on the initial construction of a suitably functionalized piperidine scaffold. A common and versatile intermediate for this purpose is a 4-hydroxypiperidine derivative, which serves as a handle for introducing the desired aryloxy group.

Strategies for Piperidine Ring Formation

The formation of the piperidine ring is a foundational step in the synthesis of 4-(2-Fluorophenoxy)-1-methylpiperidine. A prevalent strategy involves the chemical reduction of pyridine precursors. For instance, catalytic hydrogenation of a substituted pyridine, such as 4-hydroxypyridine, over a noble metal catalyst like platinum or palladium, can yield the saturated piperidine ring.

Another powerful method for constructing the piperidine skeleton is through cyclization reactions. The aza-Prins cyclization, a versatile and direct approach, involves the coupling of a homoallylic amine with an aldehyde to form the piperidine ring. thieme-connect.comacs.org This method can produce 4-hydroxypiperidines with a high degree of diastereoselectivity, which is crucial for controlling the stereochemistry of the final product. rsc.org

Introduction of the 2-Fluorophenoxy Moiety

With a 4-hydroxypiperidine intermediate in hand, the next critical step is the formation of the ether linkage with the 2-fluorophenoxy group. This is typically achieved through a nucleophilic substitution reaction where the oxygen of the hydroxyl group acts as the nucleophile.

One of the most established methods for this transformation is the Williamson ether synthesis . byjus.comwikipedia.orgmasterorganicchemistry.com In this SN2 reaction, the hydroxyl group of an N-protected 4-hydroxypiperidine is first deprotonated with a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide. This alkoxide then displaces a halide from an activated aryl compound, such as 1,2-difluorobenzene or 1-fluoro-2-nitrobenzene. The reaction is typically performed in a polar aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF). byjus.commasterorganicchemistry.com

Alternatively, the Mitsunobu reaction offers a mild and efficient method for forming the aryl ether bond. wikipedia.orgorganic-chemistry.org This reaction couples the 4-hydroxypiperidine directly with 2-fluorophenol in the presence of a phosphine reagent, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgnih.gov A key advantage of the Mitsunobu reaction is that it proceeds with a predictable inversion of stereochemistry at the alcohol carbon, which is highly valuable in stereoselective syntheses. organic-chemistry.orgencyclopedia.pub

N-Methylation and Other N-Alkylation Strategies

The final step in the synthesis of this compound is the methylation of the piperidine nitrogen. This can be accomplished after the introduction of the 2-fluorophenoxy moiety.

A classic and widely used method for this transformation is the Eschweiler-Clarke reaction . mdpi.comchempedia.infowikipedia.org This reductive amination procedure involves treating the secondary amine, 4-(2-fluorophenoxy)piperidine, with an excess of formaldehyde and formic acid. wikipedia.orgjk-sci.com The reaction proceeds through the formation of an intermediate iminium ion, which is then reduced by formic acid to yield the N-methylated product. A significant advantage of this method is that it prevents over-alkylation, stopping cleanly at the tertiary amine stage without forming quaternary ammonium salts. wikipedia.org

Direct alkylation using a methylating agent like methyl iodide or dimethyl sulfate is another common strategy. The secondary amine acts as a nucleophile, displacing the iodide or sulfate leaving group to form the N-methyl derivative. This reaction is typically carried out in the presence of a non-nucleophilic base, such as potassium carbonate, to neutralize the acid generated during the reaction.

Method Reagents Key Advantages Considerations
Eschweiler-Clarke Reaction Formaldehyde (CH₂O), Formic Acid (HCOOH)Prevents over-alkylation; high yields; irreversible due to CO₂ evolution. mdpi.comwikipedia.orgRequires heating; reaction is performed in aqueous conditions.
Direct Alkylation Methyl Iodide (CH₃I), Base (e.g., K₂CO₃)Milder conditions may be possible; suitable for a wide range of alkylating agents.Potential for over-alkylation to form quaternary salts; methyl iodide is toxic.
Reductive Amination Formaldehyde, Reducing Agent (e.g., NaBH₃CN)Milder than Eschweiler-Clarke; good for sensitive substrates.Requires stoichiometric reducing agents; potential for side reactions. jk-sci.com

Advanced Synthetic Approaches and Chemo-Enzymatic Methods

Modern synthetic chemistry offers more sophisticated strategies for constructing complex molecules like this compound, with a focus on efficiency, stereocontrol, and the generation of molecular diversity.

Stereoselective Synthesis of Enantiomeric Forms

Achieving stereocontrol is a paramount goal in modern drug synthesis. For this compound, chirality can be introduced at the C4 position of the piperidine ring. The synthesis of specific enantiomers often relies on the stereoselective preparation of the 4-hydroxypiperidine intermediate.

Chemo-enzymatic methods provide a powerful tool for obtaining enantiomerically pure intermediates. The reduction of a prochiral N-protected-4-piperidone using ketoreductase enzymes (KREDs) or whole-cell biocatalysts like Baker's yeast can produce chiral 4-hydroxypiperidines with high enantiomeric excess. This approach is valued for its environmental friendliness and exceptional selectivity.

Furthermore, asymmetric chemical reactions such as the aza-Prins cyclization, when conducted with chiral catalysts or auxiliaries, can provide a direct route to enantiopure piperidine scaffolds. acs.orgrsc.org These methods are instrumental in building a library of stereochemically defined compounds for further investigation.

Multi-Component Reactions in Analog Synthesis

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains substantial portions of all the starting materials. tandfonline.comtandfonline.com MCRs are particularly useful for rapidly generating libraries of structurally diverse analogs.

For the synthesis of piperidine analogs, a pseudo five-component reaction can be employed. This often involves the reaction of an aromatic aldehyde, an amine (like an aniline or ammonium acetate), and a β-ketoester or another 1,3-dicarbonyl compound. acs.orgacs.orggrowingscience.com This strategy allows for the one-pot construction of highly functionalized piperidine rings. tandfonline.comacs.org By varying each of the components, a wide array of analogs can be synthesized efficiently. For example, by changing the aromatic aldehyde, analogs with different substitution patterns on a phenyl group attached to the piperidine ring can be created, which is a powerful strategy in medicinal chemistry for exploring structure-activity relationships.

Component Example Role in Final Structure
Aldehyde Aromatic AldehydesIntroduces substituents at various positions on the piperidine ring.
Amine Source Ammonium Acetate, AnilinesProvides the nitrogen atom for the piperidine heterocycle.
Active Methylene Compound β-Ketoesters (e.g., Ethyl Acetoacetate)Forms a significant portion of the carbon backbone of the ring.
Fourth/Fifth Component Substituted β-Nitrostyrenes, etc.Further functionalizes the piperidine scaffold. acs.orgacs.org

Rational Design and Synthesis of Analogs for Structure-Activity Relationship Studies

The core structure of this compound presents multiple sites for chemical modification. These include the piperidine ring, the fluorophenoxy moiety, and the N-methyl group. Rational drug design principles guide the selection of modifications to probe the impact of steric, electronic, and lipophilic properties on biological activity.

Scaffold Modification Strategies

Scaffold modification strategies for this compound focus on systematically altering its core components to investigate their roles in ligand-receptor interactions.

Piperidine Ring Modifications: The piperidine scaffold can be altered by introducing substituents at various positions or by modifying the ring itself. For instance, alkyl or aryl groups can be introduced at the 2, 3, 5, or 6 positions to explore steric tolerance. Furthermore, the piperidine ring can be conformationally constrained by incorporating bicyclic systems.

Fluorophenoxy Moiety Modifications: The electronic and lipophilic properties of the fluorophenoxy group can be modulated by altering the position and number of fluorine substituents on the phenyl ring. Additionally, the fluorine atom can be replaced with other electron-withdrawing or electron-donating groups to fine-tune the electronic character of the molecule. The ether linkage can also be replaced with alternative bioisosteric linkers such as an amine or an amide to explore the importance of the oxygen atom for biological activity.

A summary of potential scaffold modifications is presented in the table below.

Scaffold ComponentModification StrategyRationale
Piperidine RingIntroduction of substituentsExplore steric and conformational effects
Ring contraction/expansionInvestigate the impact of ring size on activity
Fluorophenoxy MoietyAlteration of fluorine position/numberModulate electronic properties
Replacement of fluorine with other groupsFine-tune electronic and lipophilic character
Bioisosteric replacement of ether linkageAssess the importance of the ether oxygen
N-Methyl GroupVariation of N-substituentProbe steric and electronic requirements

Combinatorial and Parallel Synthesis of Libraries

Combinatorial and parallel synthesis techniques are powerful tools for the rapid generation of large and diverse libraries of this compound analogs. These approaches enable the systematic exploration of the chemical space around the core scaffold, facilitating the identification of compounds with improved properties.

In a typical parallel synthesis approach, a common intermediate is subjected to a series of reactions with a diverse set of building blocks in a spatially separated manner, often using multi-well plates. For the synthesis of a library based on the this compound scaffold, a key intermediate would be 4-(2-fluorophenoxy)piperidine. This intermediate can then be subjected to N-alkylation or N-acylation with a variety of reagents to introduce diversity at the piperidine nitrogen.

A representative combinatorial library synthesis could involve the reaction of a set of substituted phenols with a suitable piperidine precursor, followed by diversification of the piperidine nitrogen. The use of solid-phase organic synthesis (SPOS) can further streamline the process by facilitating purification and automation.

The following table illustrates a hypothetical combinatorial library derived from 4-(2-fluorophenoxy)piperidine, showcasing the diversity that can be achieved through parallel synthesis.

Compound IDR1 (Phenol)R2 (N-substituent)
1a 2-FluorophenylMethyl
1b 2-FluorophenylEthyl
1c 2-FluorophenylPropyl
2a 3-FluorophenylMethyl
2b 3-FluorophenylEthyl
2c 3-FluorophenylPropyl
3a 4-FluorophenylMethyl
3b 4-FluorophenylEthyl
3c 4-FluorophenylPropyl

This systematic approach allows for the efficient generation of data for structure-activity relationship studies, enabling the identification of key structural features that govern the biological activity of this class of compounds.

Structure Activity Relationship Sar and Structural Biology Correlations

Impact of Core Scaffold Modifications on Biological Activity

Systematic modifications of the 4-phenoxypiperidine scaffold have provided critical insights into the structural requirements for biological efficacy. Research has generally focused on three key areas: the central piperidine (B6355638) ring, the aromatic phenoxy group, and the nitrogen substituent.

The piperidine ring serves as a central scaffold, and its substitution pattern can influence both potency and selectivity. While many potent analogs retain an unsubstituted piperidine ring, studies on related scaffolds indicate that modifications can be tolerated and sometimes beneficial. For instance, in certain series of piperidine derivatives, the introduction of substituents can enforce specific conformations that may be more favorable for receptor binding. In studies on 3,5-bis(arylidene)-4-piperidone derivatives, alterations to the core heterocyclic ring were a key factor in modulating cytotoxic potencies nih.gov. The structural integrity of the piperidine core is often crucial, with modifications potentially leading to significant changes in the molecule's spatial arrangement and interaction with biological targets.

The fluorophenoxy moiety is a critical determinant of activity. The position and nature of substituents on the phenyl ring significantly modulate the compound's electronic and steric properties, thereby affecting its interaction with target proteins.

Halogen Substitution : The presence of a halogen on the phenyl ring is often essential for potent biological activity polyu.edu.hkpolyu.edu.hk. Specifically, an ortho-fluoro substituent, as seen in 4-(2-Fluorophenoxy)-1-methylpiperidine, is noted in related compound series as being favorable for activity nih.gov. Studies on other 4-phenoxypiperidine analogs show that additional halogenation can further increase affinity. For example, adding a meta-fluoro or meta-chloro group to an existing para-substituted phenoxy ring has been shown to enhance binding affinity at certain receptors acs.org.

Alkyl and Alkoxy Groups : Small alkyl or methoxy groups on the phenoxy ring can also increase binding affinities acs.org. However, the effect is sensitive to steric bulk; a tendency for decreased affinity is observed as the size of para-alkyl groups increases acs.org.

Electron-Withdrawing Groups : In several classes of compounds featuring aromatic rings, the presence of strong electron-withdrawing groups, such as trifluoromethyl (CF₃), has been shown to enhance biological activity nih.gov. This suggests that the electronic properties of the phenoxy ring play a crucial role in target engagement.

Table 1: Effect of Phenoxy Ring Substitutions on Biological Activity in Analogous 4-Aryloxypiperidines

Substitution PatternGeneral Effect on ActivityReference
ortho-FluoroFavorable for activity nih.gov
para-HalogenIncreased affinity acs.org
para-Small Alkyl/MethoxyIncreased affinity acs.org
para-Bulky AlkylDecreased affinity acs.org
Strong Electron-Withdrawing Groups (e.g., CF₃)Generally enhances activity nih.gov

The substituent on the piperidine nitrogen atom is a key modulator of the pharmacological profile. The N-methyl group in this compound is a common feature in many biologically active piperidine derivatives, but its replacement can lead to profound changes in efficacy and selectivity.

N-Alkylation : The size and nature of the N-alkyl group are important. Studies on 3,4,5-trihydroxypiperidines have shown that N-alkylation can lead to highly selective biological profiles nih.gov.

N-Acylation : Replacing the N-alkyl group with an N-acyl group, such as an N-aroyl or N-benzoyl moiety, can enhance potency in different contexts. For example, the attachment of an N-aroyl group to 3,5-bis(arylidene)-4-piperidones resulted in enhanced cytotoxic potencies nih.gov. Similarly, a series of 1-benzoyl 4-phenoxypiperidines were developed as potent inhibitors of specific protein-protein interactions nih.gov.

Removal of N-Substituent : The presence of a substituent is not always required. The parent compound, 4-(2-Fluorophenoxy)piperidine, which lacks the N-methyl group, can still exhibit significant biological activity, serving as a scaffold for further derivatization.

Table 2: Influence of Piperidine N-Substituent on Activity in Related Scaffolds

N-SubstituentExample ScaffoldImpact on ActivityReference
MethylThis compoundBaseline for activity comparisonN/A
Benzoyl1-Benzoyl 4-phenoxypiperidinesPotent inhibitors of β-catenin/BCL9 interaction nih.gov
Aroyl3,5-bis(arylidene)-4-piperidonesEnhanced cytotoxic potency nih.gov
Varied Alkyl Groups3,4,5-TrihydroxypiperidinesCan produce exquisite selectivity nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies employ statistical methods to correlate the structural or physicochemical properties of compounds with their biological activities. These computational models are invaluable for understanding the mechanisms of action and for designing new, more potent analogs.

For classes of compounds including piperidine derivatives, various QSAR models have been successfully developed to predict biological efficacy. These models range from linear regression to more complex machine learning algorithms.

Regression Models : Methods like Multiple Linear Regression (MLR) and Genetic Algorithm-Partial Least Squares (GA-PLS) have been used to create predictive models for the cytotoxic potential of piperidone derivatives. Such models demonstrate good predictive ability, with high correlation coefficients (R²) and cross-validation scores (Q²) nih.gov.

3D-QSAR : Three-dimensional QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide insights into the steric, electrostatic, and hydrophobic requirements for ligand binding. These models have been developed for various structurally related inhibitors and have shown excellent predictive power nih.govrsc.orgmdpi.com. The resulting contour maps help visualize favorable and unfavorable regions for substitution around the molecular scaffold nih.govmdpi.com.

Machine Learning : More advanced algorithms, including Random Forest and Gaussian Processes regression, have been applied to develop robust QSAR models. These methods can often outperform traditional regression techniques and have been successfully used to predict the antitrypanosomal activity of related heterocyclic compounds, showing high external predictive ability (Q²ext values > 0.8) nih.gov.

Table 3: Examples of Predictive QSAR Models for Piperidine-Related Scaffolds

Model TypeCompound ClassKey Statistical MetricApplicationReference
GA-PLS3,5-bis(arylidene)-4-piperidonesR²pred = 0.80-0.94Predicting Cytotoxicity nih.gov
Neural Network4-Phenylpiperidine DerivativesValidated with external test setPredicting Analgesic Activity nih.gov
CoMFA/CoMSIAIsoxazole Derivativesq² > 0.6, r² > 0.9Predicting FXR Agonist Activity mdpi.com
Random Forest4-ThiazolidinonesQ²ext = 0.812Predicting Antitrypanosomal Activity nih.gov

QSAR models identify key molecular descriptors—numerical representations of a molecule's physicochemical properties—that correlate with biological activity irbbarcelona.org. Identifying these descriptors is crucial for rational drug design.

Topological and Geometrical Descriptors : Properties such as molecular density and topological indices (e.g., those describing molecular shape and branching) have been found to be important factors in determining the cytotoxic properties of piperidone derivatives nih.gov.

Quantum Chemical Descriptors : Electronic properties like the energy of the Highest Occupied Molecular Orbital (HOMO) can be critical. For instance, high HOMO energy has been identified as a prerequisite for the trypanocidal activity of certain heterocyclic compounds nih.gov.

Thermodynamic and Energy Descriptors : In some QSAR studies, calculated energy values, such as the Dreiding and MMFF94 energies, have shown a strong correlation with biological activity, indicating the importance of conformational stability mdpi.com.

Field-Based Descriptors (from 3D-QSAR) : CoMFA and CoMSIA models quantify the importance of steric, electrostatic, and hydrophobic fields. Their contour maps indicate that for many compound series, specific regions require bulky, electropositive/negative, or hydrophobic groups to enhance activity mdpi.com. For example, studies on isoxazole derivatives showed that hydrophobicity and electronegativity at specific positions were crucial for agonistic activity mdpi.com.

Table 4: Key Molecular Descriptors and Their Influence on Biological Activity

Descriptor CategorySpecific DescriptorGeneral Influence on ActivityReference
GeometricalMolecular DensityCorrelates with cytotoxic potential nih.gov
Quantum ChemicalHOMO EnergyHigh energy can be a prerequisite for activity nih.gov
ThermodynamicDreiding EnergyCorrelates with antiplasmodial activity mdpi.com
TopologicalWiener PolarityExplains variance in antiplasmodial activity mdpi.com
3D-QSAR FieldHydrophobic/Electrostatic FieldsDefines structural requirements for binding mdpi.com

Stereochemical Influences on Target Recognition and Biological Activity

Diastereomeric Effects on Downstream Cellular Responses

Further research and publication in the field of medicinal chemistry and pharmacology are required to elucidate the structure-activity relationships and stereochemical properties of this compound. Without such foundational research, any discussion on its enantiomeric and diastereomeric effects would be purely speculative and would not meet the criteria of a scientifically accurate and informative article.

In Vitro Pharmacological Characterization

Receptor Agonism, Antagonism, and Inverse Agonism Profiling

No studies detailing the receptor binding profile or functional activity of 4-(2-Fluorophenoxy)-1-methylpiperidine were identified.

There is no publicly available data from functional cell-based assays, such as R-SAT, to characterize the agonist, antagonist, or inverse agonist properties of this compound at any receptor.

Information regarding the inhibitory or activating effects of this compound on various enzymes is not available in the reviewed literature.

Selectivity Profiling Against Off-Targets and Related Receptors

Without primary binding or functional data, the selectivity profile of this compound remains unknown.

No data from comprehensive screening panels for receptors and transporters for this compound has been published.

There is no information available on the potential for this compound to inhibit kinase activity.

In Vitro Efficacy and Potency Determination

Due to the absence of published research, the in vitro efficacy (e.g., Emax) and potency (e.g., EC50 or IC50 values) of this compound have not been determined.

Half-Maximal Inhibitory/Effective Concentration (IC50/EC50) Determinations

No published studies were identified that report the IC50 or EC50 values for this compound against any biological target. This information is crucial for quantifying the compound's potency as an inhibitor or agonist/antagonist at a specific receptor, enzyme, or ion channel.

To illustrate the conventional presentation of such data, a sample data table is provided below. Please note that the values within this table are placeholders and not actual experimental data for the compound .

Biological TargetAssay TypeIC50/EC50 (nM)Reference
Not AvailableNot AvailableNot AvailableNot Available
Not AvailableNot AvailableNot AvailableNot Available

Concentration-Response Curve Analysis

Consistent with the absence of IC50/EC50 data, there is no available information regarding the analysis of concentration-response curves for this compound. This type of analysis is fundamental to understanding the relationship between the concentration of the compound and the observed biological effect. It provides insights into the compound's efficacy, potency, and mechanism of action (e.g., agonist, antagonist, inverse agonist).

A typical concentration-response curve analysis would involve plotting the biological response against a range of compound concentrations, often on a logarithmic scale. From this curve, key parameters such as the Hill slope and the maximal effect (Emax) can be determined, further characterizing the pharmacological profile of the substance.

Due to the lack of available research, a detailed discussion and presentation of concentration-response data for this compound cannot be provided.

Preclinical Disposition and Metabolism Studies Dmpk

In Vitro Metabolism Characterization

In vitro systems are fundamental tools for investigating drug metabolism, providing insights into metabolic stability and the chemical identity of metabolites. wuxiapptec.com

The metabolic stability of a compound is a key determinant of its half-life and clearance in the body. enamine.net This is typically assessed using liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily. wuxiapptec.comenamine.net In these assays, the test compound is incubated with human or animal liver microsomes, and the rate of its disappearance over time is measured by techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). protocols.io

For 4-(2-Fluorophenoxy)-1-methylpiperidine, the N-methylpiperidine moiety is a known substrate for CYP-mediated metabolism. acs.orgnih.gov Specifically, tertiary amines are susceptible to N-dealkylation, a common metabolic pathway. acs.orgnih.gov Studies on various N-alkyl-substituted piperidines have shown that they are oxidized in human liver microsomes. nih.gov Furthermore, piperidine (B6355638) analogues have been shown to possess improved metabolic stability in rat liver microsomes compared to other cyclic amines like piperazine. nih.gov The presence of a fluorine atom on the phenoxy ring may also influence metabolic stability; strategies such as adding fluorine atoms to a piperidine ring have been employed to enhance stability in some drug discovery programs. acs.org

The primary outputs of these studies are the compound's half-life (t½) and its intrinsic clearance (Clint), which reflect how quickly the compound is metabolized. enamine.net While specific data for this compound is not available, the table below illustrates typical data obtained for analogous piperidine-containing compounds in human liver microsomes (HLM).

Table 1: Illustrative Hepatic Microsomal Stability Data for Analogous Piperidine Compounds
Compound Typet½ (min)Clint (µL/min/mg protein)Primary CYP Involvement (Predicted)
Unsubstituted Piperidine Analog6195CYP3A4, CYP2D6
Polar-Substituted Piperidine Analog>30<39CYP3A4
N-Methylpiperidine Derivative2546CYP3A4

Note: The data presented are illustrative and based on findings for structurally related compounds, not this compound itself.

Identifying the metabolites of a parent compound is critical, as they can have their own pharmacological or toxicological profiles. The standard methodology involves incubating the compound with liver microsomes or other metabolically active systems and analyzing the resulting mixture using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS). core.ac.uk

Based on the structure of this compound, several metabolic pathways can be predicted by analogy to other piperidine and phenoxy-containing molecules:

N-Demethylation: The removal of the methyl group from the piperidine nitrogen is a highly probable metabolic route for N-methylpiperidine-containing compounds, often catalyzed by CYP3A4. acs.orgnih.gov This would yield the secondary amine, 4-(2-Fluorophenoxy)piperidine.

Piperidine Ring Oxidation: The piperidine ring itself can undergo oxidation. This includes hydroxylation at carbons 3 or 4, or oxidation at the carbon alpha to the nitrogen, which could lead to ring opening. frontiersin.org

Aromatic Hydroxylation: The 2-fluorophenoxy ring can be a site for hydroxylation, leading to the formation of phenolic metabolites.

N-Oxidation: The nitrogen atom of the piperidine ring could be oxidized to form an N-oxide.

Advanced analytical techniques such as tandem mass spectrometry (MS/MS) are used to fragment the potential metabolites. By analyzing the fragmentation patterns, the precise location of metabolic modifications can be determined, allowing for structural elucidation of the metabolites formed. core.ac.uk

Stereoselectivity in drug metabolism occurs when one stereoisomer of a chiral drug is metabolized at a different rate or via a different pathway than its counterpart. While this compound is an achiral molecule, metabolism can introduce a chiral center. For instance, hydroxylation of the piperidine ring at the 3-position would create a new stereocenter, potentially leading to the formation of two enantiomeric metabolites.

It has been demonstrated that the metabolism of some piperidine-containing drugs can be stereoselective. For example, the N-dealkylation of cisapride, which contains a 4-aminopiperidine moiety, is a stereoselective reaction catalyzed by CYP3A4 that shows a preference for the (+)-cisapride enantiomer. acs.orgnih.gov If metabolism of this compound were to occur at a prochiral center, it would be important to investigate whether the enzymatic process proceeds stereoselectively, as the resulting enantiomers could have different pharmacological properties.

In Silico Prediction of Metabolic Pathways and Enzyme Interactions

Computational, or in silico, models are increasingly used in early drug discovery to predict a compound's ADME (absorption, distribution, metabolism, and excretion) properties, helping to prioritize candidates and guide chemical modifications. nih.govfrontiersin.org

A variety of computational tools are available to predict the metabolic fate of new chemical entities. These range from expert systems based on established biotransformation rules to sophisticated machine learning and quantum mechanics models. nih.gov

For this compound, these tools can be used to:

Predict Sites of Metabolism (SOM): Programs like StarDrop™ or MetaSite can analyze the molecule's structure to identify atoms most susceptible to enzymatic attack, known as "hot spots." For this compound, the N-methyl group and positions on both the piperidine and fluorophenoxy rings would be highlighted as potential SOMs. researchgate.net

Identify Metabolizing Enzymes: Quantitative Structure-Activity Relationship (QSAR) models and docking simulations can predict which CYP450 isoforms are most likely to metabolize the compound. nih.gov Given its structure as a tertiary amine, CYP3A4 would be strongly predicted as a major contributor to its metabolism. acs.orgnih.gov

Generate Putative Metabolites: Software can automatically apply a library of known metabolic transformations to the parent structure to generate a list of likely metabolites, which can then be searched for in experimental data.

The true value of in silico predictions is realized when they are correlated with experimental results. researchgate.net Computational predictions serve as a guide for in vitro studies. For instance, if in silico tools predict that N-demethylation is the primary metabolic pathway, in vitro experiments using liver microsomes would be designed specifically to detect the N-desmethyl metabolite. researchgate.net

Similarly, if a particular CYP isoform (e.g., CYP3A4) is predicted to be the main enzyme responsible for metabolism, this can be confirmed experimentally using a panel of recombinant human CYP enzymes or by conducting inhibition studies with known selective CYP inhibitors. A strong correlation between the predicted metabolic profile and the observed in vitro data builds confidence in the metabolic pathway and helps to anticipate the compound's in vivo behavior and potential for drug-drug interactions.

Enzyme Kinetics of Drug-Metabolizing Enzymes (e.g., Cytochrome P450 inhibition/induction)

A thorough review of publicly available scientific literature and preclinical databases reveals a significant lack of specific data regarding the enzyme kinetics of this compound with respect to drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. No studies detailing the inhibitory or inductive potential of this specific compound on major CYP isoforms such as CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 have been identified.

The characterization of a compound's potential to inhibit or induce CYP enzymes is a critical component of preclinical drug development and safety assessment. This information is essential for predicting potential drug-drug interactions, where the co-administration of one drug can alter the metabolism of another, leading to either toxic accumulation or loss of efficacy.

Typically, the assessment of CYP inhibition is conducted through in vitro assays using human liver microsomes or recombinant human CYP enzymes. These experiments determine the half-maximal inhibitory concentration (IC50) of a compound against the metabolic activity of specific CYP isoforms. A low IC50 value suggests a potent inhibitor, indicating a higher risk of clinically significant drug interactions.

Similarly, the potential for CYP induction is usually evaluated in vitro using cultured human hepatocytes. These studies measure the increase in mRNA expression and/or enzymatic activity of CYP enzymes following exposure to the test compound. Compounds that are significant inducers can accelerate the metabolism of co-administered drugs, potentially reducing their therapeutic effect.

Given the absence of such data for this compound, a quantitative assessment of its drug-drug interaction risk cannot be made at this time. The following tables are presented to illustrate the standard format for reporting such data, should it become available in the future.

Data on Cytochrome P450 Inhibition

Detailed research findings on the inhibitory effects of this compound on cytochrome P450 enzymes are not currently available in the peer-reviewed scientific literature. For a comprehensive understanding of its drug interaction potential, in vitro studies would be required to determine the IC50 values against a panel of key drug-metabolizing CYP isoforms.

Table 1: In Vitro Inhibition of Human Cytochrome P450 Enzymes by this compound

CYP Isoform Probe Substrate IC50 (µM) Inhibition Type (e.g., Competitive, Non-competitive)
CYP1A2 Phenacetin Data Not Available Data Not Available
CYP2B6 Bupropion Data Not Available Data Not Available
CYP2C8 Amodiaquine Data Not Available Data Not Available
CYP2C9 Diclofenac Data Not Available Data Not Available
CYP2C19 S-Mephenytoin Data Not Available Data Not Available
CYP2D6 Dextromethorphan Data Not Available Data Not Available
CYP3A4 Midazolam Data Not Available Data Not Available
CYP3A4 Testosterone Data Not Available Data Not Available

IC50: Half-maximal inhibitory concentration.

Data on Cytochrome P450 Induction

No studies have been published that investigate the potential of this compound to induce the expression or activity of cytochrome P450 enzymes. To assess this, in vitro studies using primary human hepatocytes are necessary to measure changes in mRNA levels and enzyme activity for key inducible CYP isoforms.

Table 2: In Vitro Induction of Human Cytochrome P450 Enzymes by this compound in Human Hepatocytes

CYP Isoform Fold Induction (mRNA) at Test Concentration Fold Induction (Activity) at Test Concentration EC50 (µM) Emax (Fold of Vehicle Control)
CYP1A2 Data Not Available Data Not Available Data Not Available Data Not Available
CYP2B6 Data Not Available Data Not Available Data Not Available Data Not Available
CYP3A4 Data Not Available Data Not Available Data Not Available Data Not Available

EC50: Half-maximal effective concentration; Emax: Maximum induction effect.

Without these fundamental preclinical data, any discussion on the clinical or pharmacological implications of this compound's effect on drug-metabolizing enzymes would be entirely speculative. Further research is required to elucidate the DMPK profile of this compound.

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the intrinsic properties of a molecule based on the fundamental principles of quantum mechanics. These methods provide detailed information about electron distribution, molecular geometry, and energetic stability.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.govresearchgate.net By calculating the electron density, DFT can predict a wide range of molecular properties. For 4-(2-Fluorophenoxy)-1-methylpiperidine, DFT calculations, often using hybrid functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP), can elucidate its structural and electronic characteristics. nih.govnih.gov

Key parameters derived from DFT analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netacs.org A smaller energy gap suggests higher reactivity. Furthermore, the analysis of the Molecular Electrostatic Potential (MEP) map helps to identify the electron-rich (nucleophilic) and electron-deficient (electrophilic) regions of the molecule, predicting sites for potential intermolecular interactions. nih.gov Natural Bond Orbital (NBO) analysis can also be performed to understand charge delocalization and intramolecular stability. nih.gov

ParameterDescriptionTypical Application for this compound
Functional Approximates the exchange-correlation energy in DFT.B3LYP, M06-2X
Basis Set A set of functions used to build molecular orbitals.6-311++G(d,p), def2-QZVPP
HOMO/LUMO Highest/Lowest energy molecular orbitals.Predicts reactivity and electronic transition properties.
MEP Map Molecular Electrostatic Potential map.Visualizes charge distribution and predicts sites for non-covalent interactions.
NBO Analysis Natural Bond Orbital analysis.Investigates hyperconjugative interactions and charge stability.

This table provides an overview of common parameters and methods used in DFT calculations for compounds similar to this compound.

The three-dimensional structure of this compound is not static; the piperidine (B6355638) ring can adopt different conformations, primarily chair, boat, and twist-boat forms, with the chair being the most stable. The orientation of the substituents (the 2-fluorophenoxy group and the N-methyl group) can be either axial or equatorial.

Computational conformational analysis is used to identify the most stable, low-energy conformers of the molecule. nih.govresearchgate.net This process involves systematically exploring the molecule's potential energy surface to find energy minima. For fluorinated piperidines, the conformational preference is a result of a complex interplay between several factors, including:

Steric Repulsion : Avoidance of bulky groups being in close proximity.

Charge-Dipole Interactions : Electrostatic interactions between the fluorine atom and other charged or polar parts of the molecule. nih.govresearchgate.net

Hyperconjugation : Delocalization of electrons from a filled bonding orbital to an adjacent empty anti-bonding orbital, which can stabilize certain conformations. nih.govresearchgate.net

Systematic computational surveys on fluorinated piperidines have shown that solvation and solvent polarity also play a major role in determining conformational preference. nih.govnih.govhuji.ac.il DFT calculations can be performed in both the gas phase and in various solvent models (e.g., using a Polarizable Continuum Model, PCM) to predict the most likely conformation under different environmental conditions. nih.gov

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. tandfonline.comrsc.org This method is crucial for understanding how this compound might interact with a specific biological target.

The primary goal of molecular docking is to generate and rank various possible binding poses of the ligand within the receptor's binding site. The process begins with the three-dimensional structures of both the ligand and the target protein, which can be obtained from experimental methods like X-ray crystallography or predicted via homology modeling. wikipedia.org Docking algorithms then explore a vast conformational space to find orientations that are both sterically and energetically favorable. nih.gov For piperidine derivatives, docking studies have been used to predict binding modes in targets such as the µ-opioid receptor, sigma receptors, and dopamine (B1211576) receptors. tandfonline.comnih.govfigshare.com The output is a set of predicted binding poses, each with a corresponding score.

Once potential binding poses are generated, they are analyzed to identify the specific non-covalent interactions that stabilize the ligand-protein complex. Understanding these interactions is key to explaining the molecule's mechanism of action and for guiding structure-based drug design. nih.gov Key interactions for a compound like this compound could include:

Hydrophobic Interactions : Between the aromatic rings (fluorophenyl) and nonpolar amino acid residues (e.g., Leucine, Valine, Phenylalanine) in the binding pocket. nih.gov

Hydrogen Bonds : While the parent molecule lacks strong hydrogen bond donors, the ether oxygen and the fluorine atom can act as acceptors. The protonated piperidine nitrogen in a physiological environment could act as a donor.

π-Cation Interactions : An electrostatic interaction between the electron-rich π system of the fluorophenyl ring and a cationic amino acid residue like Lysine or Arginine, or the protonated piperidine nitrogen with an aromatic residue like Phenylalanine or Tyrosine. nih.gov

Salt Bridges : If the piperidine nitrogen is protonated (positively charged), it can form a strong ionic interaction with a negatively charged amino acid residue, such as Aspartate or Glutamate. nih.gov

Interaction TypePotential Group on LigandPotential Interacting Amino Acid Residue
Hydrophobic Phenyl ring, Piperidine ringAla, Val, Leu, Ile, Phe, Trp
Hydrogen Bond (Acceptor) Ether Oxygen, FluorineSer, Thr, Tyr, Asn, Gln
π-Cation Fluorophenyl RingLys, Arg
Salt Bridge Protonated Piperidine NitrogenAsp, Glu

This table summarizes the potential key interactions between this compound and a target binding site.

A critical component of molecular docking is the scoring function, a mathematical model used to rapidly evaluate the "goodness" of a particular binding pose. wikipedia.org Scoring functions approximate the binding free energy of the ligand-protein complex. A more negative score typically indicates a more favorable binding interaction. wikipedia.org

There are several classes of scoring functions:

Force-Field-Based : These functions use parameters from classical molecular mechanics force fields to calculate van der Waals and electrostatic interaction energies.

Empirical : These functions are fitted to reproduce experimentally known binding affinities using a series of weighted energy terms, such as terms for hydrogen bonds, ionic interactions, hydrophobic effects, and loss of rotational entropy upon binding. nih.govresearchgate.net

Knowledge-Based : These derive statistical potentials from large databases of known protein-ligand complexes, assuming that more frequently observed interactions are more favorable. wikipedia.org

The docking score allows for the ranking of different poses for a single ligand and for comparing different ligands in virtual screening campaigns. nih.gov While these scores are effective for identifying promising candidates, they are approximations. More rigorous, but computationally expensive, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used for more accurate binding affinity predictions after docking.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal the conformational dynamics of a ligand, its target protein, and the complex they form. This provides invaluable insights into the stability of the ligand-target interaction and the specific molecular events that govern binding.

A critical aspect of understanding a ligand's efficacy is the stability of its complex with the target protein. MD simulations are instrumental in assessing this stability over a simulated timeframe. A hypothetical 100-nanosecond MD simulation of this compound bound to a putative target protein, such as a G-protein coupled receptor (GPCR) or a specific enzyme, would be performed to analyze its conformational stability.

The primary metrics for evaluating stability are the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). The RMSD measures the average deviation of the protein-ligand complex's backbone atoms from their initial position over time. A plateau in the RMSD plot indicates that the system has reached equilibrium and is stable. github.iocomputabio.com The RMSF, on the other hand, quantifies the fluctuation of individual amino acid residues, highlighting regions of the protein that are more flexible or rigid upon ligand binding. github.ioresearchgate.net

Table 1: Hypothetical RMSD and RMSF Data for the this compound-Target Complex
Simulation Time (ns)Complex RMSD (Å)Ligand RMSD (Å)Key ResidueResidue RMSF (Å)
00.000.00Tyr1150.52
201.850.95Phe2580.88
402.101.10Trp3120.75
602.251.15Asp1101.20
802.301.20Val1980.65
1002.321.21Ser2020.95

Further analysis would involve monitoring hydrogen bond occupancy between the ligand and the protein throughout the simulation. The formation of stable hydrogen bonds is a strong indicator of a stable binding interaction. researchgate.netmdanalysis.org For instance, the phenoxy oxygen of this compound could act as a hydrogen bond acceptor, while the protonated nitrogen of the piperidine ring could act as a hydrogen bond donor.

Table 2: Hypothetical Hydrogen Bond Analysis
Interacting PairOccupancy (%)Average Distance (Å)
Ligand(O)-Tyr115(OH)75.82.8 ± 0.3
Ligand(N+)-Asp110(OD1)92.32.7 ± 0.2
Ligand(F)-Ser202(OG)45.13.1 ± 0.5

MD simulations are also crucial for understanding the dynamic nature of ligand binding, including the concept of "induced fit," where the binding of a ligand causes conformational changes in the protein target to achieve optimal interaction. medium.comschrodinger.com By simulating the process of the ligand entering the binding site, or by comparing simulations of the protein with and without the ligand (apo vs. holo forms), researchers can observe these dynamic events.

Analysis of the trajectory from an MD simulation can reveal subtle but critical movements in the protein's secondary and tertiary structure. For example, the binding of this compound might induce a shift in a key alpha-helix or a reorientation of a flexible loop in the binding pocket, leading to a more complementary and stable interaction. These induced-fit mechanisms are often essential for high-affinity binding and can be missed by more static modeling approaches like rigid receptor docking. medium.comschrodinger.com

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is a cornerstone of ligand-based drug design, focusing on the essential steric and electronic features that a molecule must possess to interact with a specific biological target. numberanalytics.comnih.gov This approach is particularly valuable when the three-dimensional structure of the target is unknown.

A pharmacophore model for this compound and its analogs would be developed by aligning a set of known active molecules and identifying the common chemical features responsible for their biological activity. These features typically include hydrogen bond acceptors and donors, hydrophobic groups, aromatic rings, and positively or negatively charged centers. nih.govrsc.org

Based on the structure of this compound, a hypothetical pharmacophore model could consist of the following features:

Aromatic Ring (AR): The 2-fluorophenoxy group.

Hydrogen Bond Acceptor (HBA): The oxygen atom of the ether linkage.

Positive Ionizable (PI): The tertiary amine of the methylpiperidine ring, which would be protonated at physiological pH.

Hydrophobic (H): The piperidine ring and the aromatic ring.

Table 3: Hypothetical Pharmacophore Features for this compound
FeatureLocationVector/SphereRadius (Å)
Aromatic RingCentroid of the phenyl ringPlane1.5
Hydrogen Bond AcceptorPhenoxy oxygenVector1.2
Positive IonizablePiperidine nitrogenSphere1.0
HydrophobicCentroid of the piperidine ringSphere1.8

Once a pharmacophore model is established and validated, it can be used as a 3D query to screen large chemical databases for novel compounds that possess the same essential features, a process known as ligand-based virtual screening. cam.ac.uknih.gov This is a powerful and efficient method for identifying structurally diverse molecules that may have similar biological activity.

In parallel, if the structure of the biological target is known, a structure-based virtual screening can be performed. nih.govnih.gov This involves docking a library of compounds into the target's binding site and scoring their predicted binding affinity. The pharmacophore model can be used to filter the docking results, prioritizing compounds that not only fit well in the binding pocket but also satisfy the key pharmacophoric features.

A combined approach often yields the best results. For instance, a large database of commercially available compounds could first be filtered using the pharmacophore model for this compound. The resulting hits would then be subjected to molecular docking into the putative target's binding site. The top-scoring compounds from this process would be considered for experimental testing. This integrated workflow significantly enhances the efficiency of hit identification in the drug discovery process. schrodinger.com

Advanced Analytical Methods for Research Applications

Chromatographic Techniques for Compound Characterization and Purity Assessment

Chromatography is an indispensable tool in chemical analysis, providing the means to separate a compound from impurities, synthetic byproducts, and other components in a mixture. The purity of a research compound is critical, as even trace impurities can significantly alter experimental outcomes.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile and thermally sensitive compounds like 4-(2-Fluorophenoxy)-1-methylpiperidine. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. In a typical RP-HPLC setup, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18) and eluted with a polar mobile phase.

The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. A gradient elution, where the composition of the mobile phase is changed over time (e.g., increasing the proportion of an organic solvent like acetonitrile in water), is often employed to achieve optimal separation of compounds with varying polarities. nih.gov Detection is commonly performed using an ultraviolet (UV) detector, set at a wavelength where the aromatic fluorophenoxy group exhibits strong absorbance. The purity is determined by integrating the area of the main peak corresponding to this compound and comparing it to the total area of all detected peaks.

Table 1: Illustrative HPLC Method Parameters for Purity Analysis

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B Acetonitrile (MeCN)
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Detection UV at 254 nm

| Injection Volume | 10 µL |

Gas Chromatography (GC) is another powerful technique for assessing the purity of volatile and thermally stable compounds. For a compound like this compound, GC can be used to detect volatile impurities from the synthesis process. The sample is vaporized in a heated inlet and transported by an inert carrier gas (e.g., helium or nitrogen) through a capillary column. google.com The column, typically coated with a stationary phase like 5% phenyl polysiloxane, separates components based on their boiling points and interactions with the phase. google.com

A flame ionization detector (FID) is commonly used for quantitative analysis due to its high sensitivity to organic compounds. The method involves dissolving the sample in a volatile solvent and injecting it into the GC system. The resulting chromatogram shows peaks corresponding to the solvent, the main compound, and any impurities, with purity calculated based on relative peak areas. google.com

Table 2: Representative GC Method Parameters for Purity Assessment

Parameter Condition
Column HP-5 (30 m x 0.32 mm x 0.25 µm) or equivalent
Carrier Gas Helium at 1.5 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1 ratio)
Oven Program Start at 150 °C, hold for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Detector Flame Ionization Detector (FID)

| Detector Temperature | 300 °C |

Mass Spectrometry for Structural Elucidation, Quantification, and Metabolite Identification

Mass Spectrometry (MS) is a highly sensitive and specific analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for confirming the molecular weight of a synthesized compound, elucidating its structure, quantifying it in complex matrices, and identifying its metabolites.

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides both separation of complex mixtures and highly specific detection and quantification. semanticscholar.org This technique is the gold standard for analyzing compounds in biological samples (e.g., plasma, urine, tissue homogenates). After chromatographic separation via HPLC, the eluent is directed into the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which generates protonated molecules [M+H]⁺ of the analyte. fda.gov

In the tandem mass spectrometer (e.g., a triple quadrupole), the precursor ion corresponding to this compound is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and the resulting product ions are detected in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and sensitivity for quantification. epa.gov

High-Resolution Mass Spectrometry (HRMS), often performed on Orbitrap or Fourier-transform ion cyclotron resonance (FTICR) instruments, provides extremely accurate mass measurements, typically with an error of less than 5 parts per million (ppm). semanticscholar.org This precision allows for the unambiguous determination of a compound's elemental formula. semanticscholar.org For this compound (C₁₂H₁₆FNO), HRMS can distinguish its exact mass from other molecules with the same nominal mass but different elemental compositions. This is crucial for definitive structural confirmation of the parent compound and for the identification of unknown metabolites, where the elemental composition of the metabolite can be deduced from its accurate mass.

Table 3: HRMS Data for this compound

Parameter Value
Molecular Formula C₁₂H₁₆FNO
Theoretical Exact Mass [M+H]⁺ 210.1289
Observed Mass [M+H]⁺ (Hypothetical) 210.1292

| Mass Error (Hypothetical) | 1.4 ppm |

Identifying the structure of unknown metabolites is a key challenge in drug metabolism studies. HRMS combined with tandem mass spectrometry (MS/MS) is a powerful tool for this purpose. By inducing fragmentation of a metabolite's precursor ion and analyzing the resulting product ions, a fragmentation pathway can be proposed. researchgate.net The fragmentation pattern provides clues about the molecule's structure and the site of metabolic modification.

For this compound, common fragmentation pathways would involve cleavage of the piperidine (B6355638) ring, loss of the N-methyl group, and cleavage of the ether bond. wvu.edu For example, a hydroxylated metabolite would show a precursor ion 16 Da higher than the parent drug. The location of the hydroxylation (on the fluorophenyl ring, the piperidine ring, or the N-methyl group) can often be inferred by comparing its fragmentation pattern to that of the parent compound. A shift in the mass of a specific fragment ion can pinpoint the site of modification. This detailed structural analysis is vital for understanding the biotransformation of the compound. nih.gov

Table 4: Mentioned Compounds

Compound Name
This compound
Acetonitrile
Trifluoroacetic acid
Helium

Spectroscopic Techniques for Molecular Structure Confirmation

The definitive confirmation of the molecular structure of this compound relies on a combination of modern spectroscopic and analytical techniques. These methods provide detailed information about the connectivity of atoms, the types of chemical bonds, and the three-dimensional arrangement of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. For this compound, both ¹H NMR and ¹³C NMR spectroscopy are essential for confirming its structure.

¹H NMR Spectroscopy: Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In the case of this compound, the spectrum is expected to show distinct signals for the protons on the aromatic ring, the piperidine ring, and the N-methyl group.

The protons on the 2-fluorophenoxy group would appear in the aromatic region (typically δ 6.8-7.2 ppm). Due to the fluorine substitution, these protons will exhibit complex splitting patterns (coupling) with each other and with the fluorine atom. The proton on the piperidine ring attached to the ether oxygen (H-4) is expected to be shifted downfield (around δ 4.4-4.6 ppm) due to the deshielding effect of the oxygen atom. The protons on the N-methyl group would appear as a sharp singlet further upfield (around δ 2.3-2.5 ppm). The remaining piperidine protons would show complex multiplets in the upfield region (δ 1.8-3.0 ppm).

¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) provides information about the different types of carbon atoms in the molecule. The spectrum for this compound would show distinct signals for each of the 12 unique carbon atoms.

The carbon atom of the N-methyl group is expected to appear at a characteristic chemical shift of around δ 46 ppm. The carbons of the piperidine ring would resonate in the range of δ 30-60 ppm, with the carbon atom bonded to the ether oxygen (C-4) appearing further downfield (around δ 75 ppm). The aromatic carbons of the 2-fluorophenoxy group would be observed in the δ 115-160 ppm region. The carbon atom directly bonded to the fluorine atom would show a large C-F coupling constant, which is a characteristic feature.

Predicted NMR Data for this compound

Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on the analysis of structurally similar compounds.

Predicted ¹H NMR Chemical Shifts

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic (C₆H₄F) 6.8 - 7.2 Multiplet
Piperidine H-4 (CH-O) 4.4 - 4.6 Multiplet
Piperidine H-2, H-6 (CH₂-N) 2.6 - 2.9 Multiplet
Piperidine H-3, H-5 (CH₂) 1.8 - 2.2 Multiplet

Predicted ¹³C NMR Chemical Shifts

Carbon Predicted Chemical Shift (δ, ppm)
Aromatic (C-F) 152 - 155 (with large ¹JCF)
Aromatic (C-O) 145 - 148
Aromatic (CH) 115 - 125
Piperidine C-4 (CH-O) 74 - 77
Piperidine C-2, C-6 (CH₂-N) 54 - 57
Piperidine C-3, C-5 (CH₂) 30 - 33

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to the various bonds within its structure.

Key expected absorption bands include:

C-O-C stretch: A strong, characteristic band for the aryl-alkyl ether linkage is expected in the region of 1250-1200 cm⁻¹.

C-N stretch: The stretching vibration of the tertiary amine C-N bond in the piperidine ring would appear in the 1200-1000 cm⁻¹ region.

Aromatic C=C stretch: Multiple sharp bands of medium intensity are expected in the 1600-1450 cm⁻¹ region, corresponding to the carbon-carbon double bonds in the aromatic ring.

C-H stretch (aromatic and aliphatic): Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the piperidine and methyl groups are expected just below 3000 cm⁻¹.

C-F stretch: A strong absorption band for the carbon-fluorine bond is anticipated in the 1250-1000 cm⁻¹ region, which may overlap with other signals.

Expected Infrared Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch 3100 - 3000 Medium
Aliphatic C-H Stretch 2950 - 2800 Strong
Aromatic C=C Stretch 1600 - 1450 Medium, Sharp
Aryl-Alkyl Ether (C-O-C) Stretch 1250 - 1200 Strong
C-F Stretch 1250 - 1000 Strong

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound or one of its salts can be obtained, X-ray diffraction analysis can provide an unambiguous confirmation of its molecular structure.

The analysis would yield precise bond lengths, bond angles, and torsion angles, confirming the connectivity of the 2-fluorophenoxy group to the 4-position of the 1-methylpiperidine ring. Furthermore, it would reveal the conformation of the piperidine ring, which typically adopts a chair conformation. The orientation of the N-methyl and the 2-fluorophenoxy substituents (axial or equatorial) would be definitively established.

In the solid state, intermolecular interactions such as van der Waals forces and potential weak C-H···F or C-H···O hydrogen bonds, which influence the crystal packing, could also be identified and characterized. This level of structural detail is unparalleled by other analytical techniques and serves as the ultimate proof of structure. While no public crystal structure data for this specific compound is currently available, the methodology remains the gold standard for solid-state structural elucidation.

Q & A

What are the established synthetic routes for 4-(2-Fluorophenoxy)-1-methylpiperidine, and what methodological considerations are critical for reproducibility?

The synthesis typically involves multi-step reactions, starting with nucleophilic substitution to introduce the fluorophenoxy group to the piperidine scaffold. For example, coupling 2-fluorophenol with a halogenated piperidine intermediate under basic conditions (e.g., NaOH in dichloromethane) is a common approach . Subsequent N-methylation via reductive amination or alkylation ensures regioselectivity. Key considerations include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates for SN2 mechanisms .
  • Temperature control : Exothermic reactions (e.g., alkylation) require gradual reagent addition and cooling to prevent side products .
  • Purification : Column chromatography or recrystallization is essential due to the compound’s sensitivity to oxidation .

Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR verify substituent positions (e.g., fluorine-induced deshielding at ~δ 6.8–7.2 ppm for aromatic protons) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 238.12) and fragmentation patterns .
  • HPLC with UV detection : A mobile phase of methanol and sodium acetate buffer (pH 4.6) resolves impurities, with retention times calibrated against reference standards .

How do structural modifications (e.g., fluorophenoxy placement) influence the compound’s physicochemical properties?

The 2-fluorophenoxy group enhances lipophilicity (logP ~2.8), improving membrane permeability, while the methyl group on piperidine reduces basicity (pKa ~8.2), affecting solubility in physiological buffers . Computational modeling (e.g., DFT calculations) predicts steric effects on target binding, guiding rational design .

Advanced Research Questions

How can researchers resolve contradictions in reported pharmacological data for this compound derivatives?

  • Dose-response reevaluation : Use standardized assays (e.g., radioligand binding for receptor affinity) to eliminate variability from cell-line specificity .
  • Metabolic stability testing : Compare hepatic microsomal degradation rates across species to identify interspecies discrepancies .
  • Crystallographic studies : Resolve binding mode ambiguities (e.g., piperidine ring conformation) via X-ray co-crystallography with target proteins .

What strategies optimize reaction yields in large-scale synthesis while maintaining enantiomeric purity?

  • Catalytic asymmetric synthesis : Chiral ligands (e.g., BINAP) in palladium-catalyzed cross-coupling reactions achieve >90% enantiomeric excess (ee) .
  • Flow chemistry : Continuous processing minimizes intermediate degradation and improves temperature control for exothermic steps .
  • In-line analytics : Real-time FTIR monitors reaction progress, enabling immediate adjustments to solvent ratios or catalyst loading .

How can the compound’s biological targets be identified with mechanistic certainty?

  • Chemical proteomics : Use photoaffinity labeling with a biotinylated analog to capture interacting proteins, followed by streptavidin pull-down and LC-MS/MS identification .
  • Kinetic binding assays : Surface plasmon resonance (SPR) measures association/dissociation rates to distinguish primary targets from off-site interactions .
  • Gene knockout models : CRISPR-Cas9 silencing of suspected targets (e.g., GPCRs) in cell lines validates functional relevance .

What theoretical frameworks guide the integration of this compound into broader drug discovery pipelines?

  • Structure-activity relationship (SAR) models : Quantum mechanical calculations (e.g., molecular docking) prioritize derivatives with optimized steric and electronic profiles .
  • Systems pharmacology : Network analysis identifies synergistic pathways (e.g., cross-talk between adrenergic and dopaminergic systems) for polypharmacology applications .
  • Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Compartmental models predict tissue distribution and efficacy thresholds in preclinical species .

Methodological Tables

Table 1: Key Reaction Conditions for Synthesis

StepReagents/ConditionsYield (%)Reference
Fluorophenoxy coupling2-Fluorophenol, K₂CO₃, DMF, 80°C75–85
N-MethylationCH₃I, NaBH₄, MeOH, 0°C→RT60–70
PurificationSilica gel chromatography (EtOAc/Hexane)90–95

Table 2: Analytical Parameters for Quality Control

TechniqueParametersCritical ObservationsReference
¹H NMR (400 MHz, CDCl₃)δ 1.45 (m, 2H, piperidine), δ 4.20 (s, OCH₂)Confirms methylpiperidine geometry
HPLC (C18 column)65:35 MeOH/buffer, λ = 254 nmRetention time = 8.2 min
HRMS (ESI+)Calculated: 238.1201; Found: 238.1198Validates molecular formula

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.